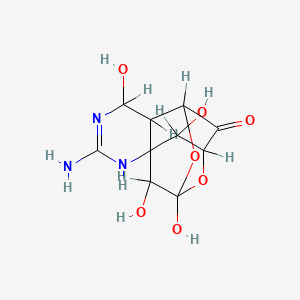

11-Nortetrodotoxin

Description

Propriétés

Numéro CAS |

70170-72-8 |

|---|---|

Formule moléculaire |

C10H13N3O7 |

Poids moléculaire |

287.23 g/mol |

Nom IUPAC |

3-amino-5,9,12,13-tetrahydroxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-14-one |

InChI |

InChI=1S/C10H13N3O7/c11-8-12-6(16)1-3-2(14)4-5(15)9(1,13-8)7(17)10(18,19-3)20-4/h1,3-7,15-18H,(H3,11,12,13) |

Clé InChI |

UMMRDVHXDFCFAA-UHFFFAOYSA-N |

SMILES |

C12C3C(=O)C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O |

SMILES canonique |

C12C3C(=O)C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O |

Synonymes |

11-nortetrodotoxin C(11)-nortetrodotoxin nor-TTX |

Origine du produit |

United States |

Natural Occurrence and Biogeographical Distribution Studies

Isolation and Identification from Marine Organisms

The marine environment, particularly coral reef ecosystems, has been a primary source for the discovery of 11-nortetrodotoxin. Extensive research has focused on its presence in pufferfish, a group of species well-known for their toxicity.

The blackspotted puffer, Arothron nigropunctatus, has been a significant subject of study for tetrodotoxin (B1210768) and its derivatives. An analogue of this compound, this compound-6(S)-ol, was successfully isolated from this species. tandfonline.comoup.com Further investigations into the toxin profile of A. nigropunctatus from the Solomon Islands and Okinawa, Japan, have revealed the presence of various TTX analogues, though this compound itself was not always the most abundant. nih.govresearchgate.net In these studies, other analogues such as 11-oxoTTX were commonly detected in the skin. nih.govresearchgate.net

The grass puffer, Fugu niphobles (now classified as Takifugu niphobles), has also been identified as a source of tetrodotoxin analogues. Research has led to the isolation of this compound-6(R)-ol and other derivatives from this puffer species. scispace.com

The silver-cheeked toadfish, Lagocephalus sceleratus, an invasive species in the Mediterranean Sea, has been found to contain a range of tetrodotoxin analogues. nih.govwikipedia.orgresearchgate.netnih.gov A study of specimens from the southeastern Aegean Sea detected 11-norTTX-6-ol in all tissue types analyzed, including the liver, gonads, muscle, and skin. semanticscholar.org This finding underscores the widespread distribution of this analogue within the organism.

Table 1: Occurrence of this compound and its Analogues in Pufferfish Species

| Pufferfish Species | Analogue(s) Identified | Location of Study | Reference |

|---|---|---|---|

| Arothron nigropunctatus | This compound-6(S)-ol, 11-oxoTTX | Not Specified, Solomon Islands, Okinawa (Japan) | tandfonline.comoup.comnih.gov |

| Fugu niphobles (Takifugu niphobles) | This compound-6(R)-ol | Not Specified | scispace.com |

| Lagocephalus sceleratus | 11-norTTX-6-ol | Southeastern Aegean Sea (Greece) | semanticscholar.org |

The presence of this compound is not limited to pufferfish. The xanthid crab, Atergatis floridus, collected from Ishigaki Island, Japan, was found to contain this compound-6(R)-ol. nih.gov More recent studies have also identified tetrodotoxin analogues in edible crabs from the North Atlantic coast of Portugal, such as the European fiddler crab (Afruca tangeri) and the green crab (Carcinus maenas), suggesting a broader distribution within crustaceans than previously understood. nih.gov The biosynthetic pathways of these toxins are thought to involve a series of oxidations, with 5,6,11-trideoxyTTX hypothesized as a precursor to TTX and its subsequent analogues, including 11-norTTX-6-ol. nih.gov

Occurrence in Terrestrial Organisms

Interestingly, this compound and its derivatives have also been identified in terrestrial amphibians, indicating that the distribution of these toxins is not confined to marine ecosystems.

The pumpkin toadlet, Brachycephalus ephippium, a small, brightly colored frog native to the Atlantic rainforests of southeastern Brazil, has been shown to contain tetrodotoxin and several of its analogues. nih.govwikipedia.orgamphibiaweb.org Mass spectrometry analysis confirmed the presence of this compound-6(S)-ol in this species. nih.gov The toxins are found in the skin, liver, and ovaries. nih.govwikipedia.org Another rare and highly potent analogue, 11-oxotetrodotoxin (B219473), has also been detected in B. ephippium. nih.govresearchgate.net

Table 2: Occurrence of this compound and its Analogues in Amphibian and Newt Species

| Species | Analogue(s) Identified | Geographical Location | Reference |

|---|---|---|---|

| Brachycephalus ephippium | This compound-6(S)-ol, 11-oxotetrodotoxin | Southeastern Brazil | nih.govnih.gov |

| Notophthalmus viridescens | 11-oxotetrodotoxin | Canada and USA (various locations) | nih.gov |

The red-spotted newt, Notophthalmus viridescens, found across a wide range in eastern North America, is another terrestrial amphibian known to possess tetrotoxins. amphibiaweb.orgusgs.gov Studies have analyzed specimens from various locations in Canada and the United States, revealing considerable individual and population-level variations in toxin levels. nih.gov While the primary focus of some studies was on TTX, 6-epitetrodotoxin, and 11-oxotetrodotoxin, the presence of these complex analogue profiles in newts highlights the diverse chemical ecology of these amphibians. nih.gov The occurrence of 11-oxotetrodotoxin in N. viridescens is particularly noteworthy, as this analogue was previously considered rare. researchgate.net

Ecological and Evolutionary Aspects of Natural Presence

The widespread yet sporadic distribution of this compound and other TTX analogues across distantly related taxa suggests a complex ecological and evolutionary history. The prevailing hypothesis is that these toxins are not produced by the animals themselves but are of exogenous origin, likely produced by symbiotic bacteria and accumulated through the food chain. nih.govresearchgate.net

In marine environments, bacteria of the genera Pseudomonas, Pseudoalteromonas, and Vibrio are thought to be the primary producers of TTX. nih.gov The accumulation of these toxins in organisms like pufferfish and crabs is believed to serve as a chemical defense mechanism against predation. si.edu The presence of TTX and its analogues in the skin of many of these animals supports this defensive role. si.edu

In terrestrial systems, such as in the case of newts and frogs, a similar mechanism of toxin acquisition is proposed. The bright, aposematic coloration of species like Brachycephalus ephippium serves as a warning signal to potential predators of their chemical defense. nih.govwikipedia.org

The diversity of TTX analogues, including this compound, within a single organism and across different species may reflect variations in the symbiotic bacteria present, the metabolic capabilities of the host organism to modify the toxins, or a combination of both. nih.gov The study of these analogue profiles provides a window into the intricate predator-prey dynamics and co-evolutionary arms races that have shaped the chemical defenses of these fascinating creatures.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering a window into the connectivity and spatial arrangement of atoms. nih.govmdpi.com For 11-nortetrodotoxin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a complete and unambiguous assignment of its complex structure. core.ac.uk

Proton (¹H) NMR Data Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of tetrodotoxin (B1210768) analogs, specific chemical shifts and coupling constants are characteristic of the core ring system. For instance, the signals for H-4a and H-4 of the tetrodotoxin skeleton are typically observed as coupled doublets. tandfonline.com In studies of related compounds, ¹H NMR spectra are recorded on high-field instruments, and chemical shifts are referenced to a known standard. rsc.org The integration of the signals corresponds to the number of protons, and the splitting patterns reveal adjacent protons. libretexts.org

A representative, though not specific to this compound, ¹H NMR data set for a related heterocyclic compound is presented below to illustrate the type of information obtained.

Table 1: Illustrative ¹H NMR Data This table is for illustrative purposes and does not represent actual data for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4a | 2.18 | d | 9.4 |

| H-4 | 5.50 | d | 9.4 |

| H-5 | 4.36 | br. s | |

| H-6 | 4.37 | br. s | |

| H-7 | 4.20 | br. s | |

| H-8 | 4.17 | br. s | |

| H-9 | 3.98 | s |

Carbon-13 (¹³C) NMR Data Analysis

Table 2: Illustrative ¹³C NMR Data This table is for illustrative purposes and does not represent actual data for this compound.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 157.0 |

| C-4 | 83.5 |

| C-4a | 42.1 |

| C-5 | 72.5 |

| C-6 | 78.0 |

| C-7 | 70.3 |

| C-8 | 77.1 |

| C-8a | 86.2 |

| C-9 | 73.9 |

| C-10 | 82.4 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. core.ac.ukemerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. sdsu.eduyoutube.com For example, a cross-peak between the signals for H-4 and H-4a would confirm their direct coupling. tandfonline.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete planar structure and relative stereochemistry of this compound can be determined. core.ac.uk

Mass Spectrometry (MS) and High-Resolution Techniques for Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel compound like this compound. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like tetrodotoxin and its analogs. wikipedia.org ESI-MS can be coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. nih.gov In the context of this compound, LC/ESI-MS would be used to determine its molecular weight. capes.gov.br

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. creative-proteomics.comnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte molecules with minimal fragmentation. nih.gov This technique can provide a rapid and accurate determination of the molecular weight of this compound. researchgate.net

Fragment Ion Characterization and Analysis

The structural elucidation of this compound and its analogs is heavily reliant on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) techniques. capes.gov.br High-resolution electrospray ionization mass spectrometry (ESI-MS/MS) is a powerful tool for characterizing the fragmentation patterns of these complex molecules. researchgate.net

When analyzing tetrodotoxin (TTX) and its derivatives, specific and common fragment ions are observed, which are instrumental in identifying the core structure and the nature of substitutions. researchgate.netresearchgate.net For instance, a major fragment ion observed for TTX is at a mass-to-charge ratio (m/z) of 162.0660. researchgate.net This ion is a key diagnostic marker. While the fragmentation of this compound is not as extensively documented in isolation, the principles derived from its close analogs are applicable. The loss of the C11-CH₂OH group to form the "nor" derivative results in a lower molecular weight, but the core fragmentation of the cage-like structure is expected to yield similar characteristic ions.

The analysis of various deoxy analogs of TTX reveals common fragmentation pathways, producing shared fragment ions that are indicative of the stable core structure. researchgate.net Conversely, certain fragment ions are specific to particular isomers, allowing for their differentiation. researchgate.net This detailed analysis, based on high-resolution mass data, allows for the prediction of molecular formulas and structures for the observed fragments, which is crucial for the unambiguous identification of toxins like this compound in biological samples. researchgate.net

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance |

|---|---|---|

| 162.0660 | Represents a core fragment of the toxin structure. researchgate.net | Diagnostic marker for the tetrodotoxin family. researchgate.netresearchgate.net |

| Varies | Ions resulting from neutral losses (e.g., H₂O, CO). mdpi.com | Provides information about functional groups present. |

| Varies | Ions specific to side-chain cleavages. nih.gov | Helps differentiate between various analogs. |

Stereochemical Assignments (e.g., 6(S)-ol, 6(R)-ol isomers)

The stereochemistry of this compound, particularly at the C-6 position, gives rise to distinct isomers: this compound-6(S)-ol and this compound-6(R)-ol. nii.ac.jpnii.ac.jp The definitive assignment of these epimers has been accomplished through detailed nuclear magnetic resonance (NMR) spectroscopy and comparison with known tetrodotoxin analogs. tandfonline.com

The isolation and structural assignment of this compound-6(S)-ol from the puffer fish Arothron nigropunctatus provides a clear example of this process. tandfonline.com The structure was elucidated by comparing its spectroscopic data with that of this compound-6(R)-ol. tandfonline.com

Key evidence for the stereochemical assignment comes from ¹H NMR spectroscopy. The configuration of the hydroxyl group at C-6 significantly influences the chemical shifts of nearby protons. In the lactone form of the 6(S)-ol isomer (designated 6b), the H-6 proton is in an equatorial configuration. tandfonline.com This assignment is supported by several pieces of evidence:

Downfield Shift: The equatorial H-6 proton in the 6(S)-ol isomer shows a significant downfield shift (0.33 ppm) compared to the corresponding axial proton in the 6(R)-ol epimer. tandfonline.com

Anisotropic Effect: The axial hydroxyl group at C-6 in the 6(S)-ol isomer exerts an anisotropic effect, causing downfield shifts in the signals of H-4a (by 0.24 ppm) and H-5 (by 0.17 ppm) compared to the 6(R)-ol isomer. tandfonline.com

COSY and NOE Data: ¹H-¹H COSY spectra confirm the spin systems within the molecule, while Nuclear Overhauser Effect (NOE) experiments reveal through-space proximities, further corroborating the stereochemical arrangement. For example, irradiation of the H-4a signal in the 6(R) epimer enhances the signals for H-6, H-5, and H-8, providing data that, by comparison, supports the epimeric structure of the 6(S)-ol isomer. tandfonline.com

The this compound-6(R)-ol isomer has been identified in other marine organisms, such as the xanthid crab Atergatis floridus. nii.ac.jp The ability to distinguish between these stereoisomers is crucial, as the spatial arrangement of functional groups can impact the molecule's biological activity.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Strategies for 11-Nortetrodotoxin and Related Scaffolds

Total synthesis provides an avenue to produce this compound and its analogues, offering the flexibility to introduce structural modifications and overcome the limited availability from natural sources.

General principles of stereocontrol in the synthesis of tetrodotoxin (B1210768) analogues often involve the strategic use of neighboring group participation. For instance, in the synthesis of related dideoxytetrodotoxin analogues, a trichloroacetamide (B1219227) group has been effectively used to direct stereoselective hydroxylation, ensuring the correct configuration at key positions on the cyclohexane (B81311) ring.

Innovation in synthetic methodology has led to new ways of constructing the core tetrodotoxin framework. One novel approach utilizes a mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization reaction. This strategy begins with a functionalized linear substrate, which then undergoes the key cycloisomerization to form the central cyclohexane core. The validity of this new concept was demonstrated through the successful synthesis of the unnatural analogue 11-nor-6,7,8-trideoxyTTX, showcasing a fundamentally different approach to assembling the complex ring system from an acyclic precursor. nih.gov

Semisynthetic Routes from Tetrodotoxin and Analogues

While total synthesis offers great flexibility, semisynthesis from more abundant natural analogues provides a more direct route to specific derivatives. An example of this approach is seen in the preparation of 8-epi-5,11-dideoxyTTX. This compound was prepared via the N-OH reduction of 1-hydroxy-8-epi-5,11-dideoxyTTX, which was isolated from the newt Cynops ensicauda popei. acs.org The resulting 8-epi-5,11-dideoxyTTX served as a semisynthetic standard to confirm the presence of this new analogue in natural sources. acs.org This transformation highlights how chemical modification of a naturally occurring, related compound can be a valuable tool for both structural confirmation and the generation of rare analogues.

Chemical Modifications and Generation of this compound Derivatives

The generation of this compound derivatives is crucial for studying structure-activity relationships. The total synthesis of 11-norTTX-6(R)-ol is itself an example of generating a derivative through late-stage modification of a common synthetic intermediate. researchgate.net Further chemical modifications on the this compound scaffold have been explored. For instance, this compound-6,6-diol can be chemically modified to form an oxime derivative at the C-6 position. It has been suggested that the naturally occurring 11-norTTX-6(S)-ol may be a metabolic product formed via the decarboxylation of a putative 11-carboxylic acid tetrodotoxin, which in turn could be derived from 11-oxoTTX. mdpi.com

Table 1: Comparison of Synthetic Strategies for this compound and Related Analogues

| Strategy | Starting Material(s) | Key Reaction/Concept | Target Analogue |

|---|---|---|---|

| Enantioselective Total Synthesis | p-Benzoquinone | nih.govnih.gov-Sigmatropic rearrangement; Intramolecular 1,3-dipolar cycloaddition | 11-norTTX-6(R)-ol |

| Novel Pathway Development | Functionalized linear substrate | Hg(OTf)₂-catalyzed cycloisomerization | 11-nor-6,7,8-trideoxyTTX |

| Semisynthesis | 1-hydroxy-8-epi-5,11-dideoxyTTX | N-OH reduction | 8-epi-5,11-dideoxyTTX |

Biosynthetic Pathway Investigations

Proposed General Biosynthetic Pathways for Tetrodotoxin (B1210768) and its Analogues

While the complete biosynthetic pathway of tetrodotoxin is not yet fully understood, significant progress has been made in outlining its likely later stages. nih.gov The prevailing hypothesis suggests that the final steps in the formation of TTX involve a series of sequential oxidation reactions. nih.gov This proposed pathway begins with a less-oxygenated precursor, 5,6,11-trideoxyTTX. nih.govnih.gov

The identification of a series of deoxy analogues in various marine animals, such as pufferfish and flatworms, supports this stepwise oxidation model. nih.gov The proposed sequence is as follows:

5,6,11-trideoxyTTX is oxidized to form intermediates.

Two potential routes emerge from here:

Oxidation can lead to 5,11-dideoxyTTX . nih.govnih.gov

Alternatively, oxidation could produce 6,11-dideoxyTTX . nih.gov

These dideoxy intermediates are further oxidized. 5,11-dideoxyTTX can be hydroxylated to form either 5-deoxyTTX or 11-deoxyTTX . nih.govnih.gov

The final step involves the hydroxylation of the remaining deoxy position to yield tetrodotoxin (TTX) . nih.gov

The initial building blocks for the core structure are still debated, with proposals suggesting precursors such as arginine and an isopentenyl pyrophosphate-derived C5 unit, or a monoterpene origin in certain terrestrial amphibians. noaa.govnih.gov The complex cage-like structure of TTX suggests the involvement of sophisticated enzymatic machinery. nih.gov

Role of 11-Nortetrodotoxin as a Putative Biosynthetic Intermediate or Shunt Product

This compound is structurally distinct from tetrodotoxin due to the absence of the hydroxymethyl group at the C-11 position. This structural modification provides clues to its potential role in the biosynthetic pathway. Analogues such as this compound-6(R)-ol and this compound-6(S)-ol have been isolated from pufferfish. nih.govnih.gov

There are two primary hypotheses regarding the formation of this compound:

Biosynthetic Intermediate: It could be an intermediate in a pathway variant where the C-11 carbon is removed after the core structure is formed. However, given the proposed stepwise oxidation pathway, it is less likely to be a direct precursor to TTX itself, which contains the C-11 hydroxymethyl group.

Shunt Product: It is plausible that this compound is a shunt product. hawaii.edu This could occur if a biosynthetic intermediate is diverted from the main pathway leading to TTX and is instead processed by other enzymes. For instance, an intermediate could undergo oxidative decarboxylation, leading to the loss of the C-11 group. The existence of 11-oxoTTX suggests that the C-11 position is a site of oxidative activity, which could potentially lead to the formation of a nor-analogue. nih.gov

The precise role of this compound remains speculative without a full elucidation of the TTX biosynthetic gene cluster and the characterization of the involved enzymes.

Endogenous Production and Accumulation Hypotheses in Metazoans

While the bacterial origin theory is widely accepted for marine organisms, the source of TTX in some terrestrial animals, particularly amphibians like newts of the genus Taricha, remains controversial. researchgate.net Some evidence suggests the possibility of endogenous production in these vertebrates. researchgate.net

Long-term captive newts, maintained on a TTX-free diet, have been shown to retain and even regenerate their skin toxin levels. researchgate.net

Furthermore, TTX has been identified in eggs laid by female newts that have been in captivity for extended periods. researchgate.net

Studies have failed to find TTX-producing bacteria on the skin or within these newts, lending further support to the endogenous hypothesis. researchgate.net

The composition of TTX analogues can also differ significantly between marine and terrestrial organisms. For instance, certain analogues found in newts are not present in pufferfish, which may point to different biosynthetic or metabolic pathways. These findings suggest that some metazoans may have evolved the capability to synthesize TTX independently of microbial symbionts.

Identification and Characterization of Enzymes Involved in Oxidation Steps

The identification of the specific enzymes responsible for TTX biosynthesis has been hampered by the lack of a robust, reproducible system for toxin production in the laboratory. noaa.gov No specific biosynthetic gene or enzyme for the pathway has been definitively characterized. noaa.gov However, based on the proposed chemical transformations, several classes of enzymes are thought to be involved.

The late-stage hydroxylations, which convert 5,6,11-trideoxyTTX into TTX, are characteristic reactions of monooxygenases , possibly cytochrome P450 monooxygenases or Baeyer-Villiger monooxygenases. nih.gov The assembly of the core carbon-nitrogen backbone is hypothesized to involve enzymes common to the biosynthesis of other complex alkaloids, such as:

Polyketide Synthases (PKS)

Non-ribosomal Peptide Synthetases (NRPS)

Amidinotransferases (for the incorporation of the guanidino group from arginine) nih.gov

While these enzyme families are implicated, the specific enzymes that catalyze the individual oxidation steps (e.g., at C-5, C-6, and C-11) have not yet been isolated or characterized. Future work involving the sequencing of genomes from TTX-producing bacteria is expected to uncover the gene cluster responsible for this complex biosynthesis and reveal the identities of the elusive enzymes. nih.gov

Mechanistic Studies at the Molecular and Cellular Level Preclinical Focus

Interaction with Voltage-Gated Sodium Channels (NaV)

Voltage-gated sodium (NaV) channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells. sigmaaldrich.comfrontiersin.org These channels are the primary targets of tetrodotoxin (B1210768) (TTX) and its analogs, including 11-nortetrodotoxin. sigmaaldrich.commdpi.com The binding of these toxins to NaV channels leads to a blockade of sodium ion influx, thereby inhibiting nerve and muscle function. sigmaaldrich.commdpi.com

The binding site for tetrodotoxin and its analogs, known as neurotoxin receptor site 1, is located at the outer vestibule of the NaV channel pore. sigmaaldrich.comnih.gov This site is formed by the P-loops of the four homologous domains (I-IV) that constitute the channel's α-subunit. nih.govmdpi.com The guanidinium (B1211019) group of TTX and its derivatives interacts with negatively charged amino acid residues, primarily glutamate (B1630785) and aspartate, within this binding pocket. nih.govawi.de

While this compound shares the same fundamental binding region as tetrodotoxin, its specificity for different NaV channel subtypes can vary. There are nine known mammalian NaV channel α-subunit isoforms (NaV1.1–NaV1.9), and their sensitivity to TTX and its analogs can differ significantly. frontiersin.orgnih.gov For instance, many neuronal and skeletal muscle NaV channels are highly sensitive to TTX, whereas some cardiac and peripheral nerve isoforms exhibit lower sensitivity. sigmaaldrich.com

Studies have shown that the affinity of TTX analogs is influenced by the amino acid composition of the P-loops. For example, the difference in affinity between TTX-sensitive and TTX-resistant channels has been attributed to variations in specific amino acid residues at the binding site. nih.govmdpi.com Although detailed binding studies specifically for this compound across all NaV subtypes are not extensively documented in the provided results, it is understood that modifications to the TTX molecule, such as the absence of the C11-hydroxymethyl group in this compound, can alter binding affinity and subtype specificity. The hydroxyl groups on the TTX molecule are known to play a role in binding to the sodium channel through the formation of hydrogen bonds. nih.gov

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are instrumental in characterizing the inhibitory kinetics of this compound on NaV channels. nih.gov These studies measure the reduction in sodium current in the presence of the toxin, allowing for the determination of key kinetic parameters.

The inhibition of NaV channels by TTX and its analogs is a reversible, concentration-dependent process. libretexts.orgpressbooks.pub The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the channel's activity by 50%. sigmaaldrich.comnumberanalytics.com Another important parameter is the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. sigmaaldrich.comsci-hub.se

Comparative Receptor Binding Studies with Other Guanidinium Toxins

This compound belongs to the family of guanidinium toxins, which also includes saxitoxin (B1146349) (STX) and its derivatives. awi.de Both TTX and STX share a common mechanism of action, blocking NaV channels at the same receptor site. sigmaaldrich.comawi.de However, despite their similar function, their chemical structures are distinct. awi.de

Comparative binding studies are essential for understanding the structure-activity relationships among these toxins. These studies often involve comparing the inhibitory potencies (e.g., IC50 or Ki values) of different analogs on specific NaV channel subtypes. The relative toxicity of TTX analogs is often expressed as Toxicity Equivalency Factors (TEFs), which relate the toxicity of an analog to that of the parent TTX. nih.govwho.int

For instance, a study using a Neuro-2a cell-based assay found the toxicity trend to be TTX > 5,11-dideoxyTTX > 11-norTTX-6(S)-ol > 11-deoxyTTX > 5,6,11-trideoxyTTX, indicating that 11-norTTX-6(S)-ol is less potent than TTX. nih.gov Another study reported a TEF of 0.19 for 11-norTTX-6(S)-ol. researchgate.net These findings highlight that modifications at various positions on the tetrodotoxin core structure, including the C11 position, can significantly impact the toxin's interaction with its receptor. The presence and orientation of hydroxyl groups are particularly important for binding affinity, as they are involved in forming hydrogen bonds with the channel. nih.gov

Cellular Assays for Activity Assessment (e.g., Neuro-2a Cell-Based Assays, Automated Patch Clamp)

Cellular assays provide a functional platform to assess the activity of NaV channel blockers like this compound.

Neuro-2a (N2a) Cell-Based Assays: The Neuro-2a cell line, a mouse neuroblastoma line, endogenously expresses voltage-gated sodium channels. nih.govmdpi.com This makes it a valuable tool for screening and characterizing NaV channel inhibitors. In a typical N2a assay, the cells are treated with agents like ouabain (B1677812) and veratridine, which cause cell death by inducing a massive influx of sodium ions. nih.govmdpi.com When a NaV channel blocker such as this compound is present, it counteracts this effect, leading to increased cell viability in a concentration-dependent manner. nih.govnih.govmdpi.com By measuring cell viability, the inhibitory activity and potency (EC50 or IC50) of the compound can be determined. nih.govnih.gov

Automated Patch Clamp: Automated patch clamp (APC) systems offer a higher throughput alternative to traditional manual patch clamp for studying ion channel function. researchgate.netmdpi.comnih.gov These systems can rapidly record sodium currents from a large number of cells, allowing for efficient determination of the inhibitory effects of compounds on NaV channels. mdpi.comelifesciences.org APC has been used to determine the TEFs of TTX analogs and to analyze TTX content in pufferfish samples. researchgate.netmdpi.com The technology enables the evaluation of inhibition kinetics and the concentration-response relationships for compounds like this compound, providing detailed electrophysiological data in a more streamlined fashion. mdpi.comevotec.com

The following table summarizes the comparative toxicity of this compound-6(S)-ol relative to tetrodotoxin, as determined by different assay methods.

| Compound | Assay Method | Relative Potency/TEF | Reference |

| 11-norTTX-6(S)-ol | Neuro-2a cell-based assay | Less toxic than TTX | nih.gov |

| 11-norTTX-6(S)-ol | Not specified | TEF = 0.19 | researchgate.net |

| 11-norTTX-6(S)-ol | Mouse bioassay | TEF = 0.185 | researchgate.net |

| 11-norTTX-6(S)-ol | Automated patch clamp | TEF = 0.404 | researchgate.net |

Structure Activity Relationship Sar Analyses

Influence of Hydroxyl Groups and Stereochemistry on Biological Activity

The presence and orientation of hydroxyl groups on the tetrodotoxin (B1210768) backbone are critical for its biological function. The absence of the C11-CH₂OH group in 11-nortetrodotoxin, along with the stereochemistry at the C6 position, profoundly impacts its activity.

The hydroxyl groups of tetrodotoxin are key to its interaction with the sodium ion channel. researchgate.net Specifically, the C11 hydroxyl group is believed to form a hydrogen bond with the domain IV residue D1532 of the sodium channel, contributing to the toxin's high binding affinity. tandfonline.comnih.govnih.gov The removal of this hydroxyl group, as seen in 11-deoxyTTX, results in a significant decrease in potency. researchgate.netnih.gov Consequently, this compound, which lacks the entire hydroxymethyl group at C11, is also expected to have a reduced affinity for the sodium channel compared to tetrodotoxin.

The stereochemistry of the hydroxyl group at the C6 position also plays a crucial role in the toxicity of tetrodotoxin analogues. Studies on 6-epitetrodotoxin, where the hydroxyl group at C6 is in an epimeric configuration compared to tetrodotoxin, have shown a substantial reduction in binding affinity, estimated to be about 1% of that of tetrodotoxin. mdpi.com This indicates that the specific spatial arrangement of the C6-hydroxyl group is vital for optimal interaction with the sodium channel. This compound exists as two epimers, this compound-6(R)-ol and this compound-6(S)-ol, and their differing stereochemistry at C6 results in distinct biological activities. nih.gov The significant impact of the number and configuration of hydroxyl groups on toxicity is a recurring theme in the study of tetrodotoxin and its derivatives. mdpi.comresearchgate.net

Structural Determinants for Sodium Channel Interactions

The interaction of this compound with the voltage-gated sodium channel is primarily dictated by its unique structural features, namely the guanidinium (B1211019) group, the absence of a C11 hydroxymethyl group, and the stereochemistry at C6.

The positively charged guanidinium group is a fundamental pharmacophore for all active tetrodotoxin analogues, including this compound. researchgate.net This group mimics the hydrated sodium ion and physically blocks the outer vestibule of the sodium channel pore, thereby preventing sodium ion permeation and the generation of action potentials. tandfonline.commdpi.com

The lack of a hydroxymethyl group at the C11 position in this compound is a significant structural deviation from tetrodotoxin. As mentioned previously, the C11-hydroxyl group in tetrodotoxin is thought to engage in a hydrogen bond with the D1532 residue in domain IV of the rNav1.4 sodium channel. nih.govnih.gov The absence of this group in this compound eliminates this specific interaction, which is expected to lead to a weaker binding affinity compared to tetrodotoxin.

Furthermore, the stereochemical configuration of the hydroxyl group at C6 influences how the molecule fits into the binding site on the sodium channel. The difference in the spatial orientation of the C6-OH group between the (R) and (S) epimers of this compound likely results in altered interactions with the amino acid residues lining the channel pore. This difference in fit would account for the observed variations in potency between the two epimers.

Comparative Potency Profiles with Tetrodotoxin and Other Analogues in Preclinical Models

The potency of this compound and its epimers has been evaluated in various preclinical models, including mouse bioassays and cell-based assays, allowing for a comparative analysis with tetrodotoxin and other analogues. These studies consistently show that modifications to the tetrodotoxin structure, such as the removal of the C11-hydroxymethyl group and alterations in stereochemistry at C6, lead to a reduction in toxicity.

In a cell-based assay using Neuro-2a cells, 11-norTTX-6(S)-ol was found to be less toxic than tetrodotoxin. mdpi.comresearchgate.net The Toxicity Equivalency Factor (TEF), which expresses the toxicity of an analogue relative to tetrodotoxin, for 11-norTTX-6(S)-ol has been reported with some variation across different studies and methods. One study using a Neuro-2a cell-based assay determined a TEF of approximately 0.404, while a mouse bioassay suggested a TEF of 0.185. researchgate.net Another assessment reported TEFs of 0.19 for 11-norTTX-6(S)-ol and 0.17 for 11-norTTX-6(R)-ol. researchgate.net

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and quantification of tetrodotoxin (B1210768) (TTX) and its derivatives, including 11-nortetrodotoxin. In a notable study, researchers successfully isolated 11-norTTX-6(S)-ol from the puffer fish Arothron nigropunctatus. tandfonline.com The process involved an initial extraction with 0.1% acetic acid, followed by a multi-step cleanup procedure using charcoal and various gel chromatography columns. tandfonline.com The final purification and quantification were achieved using a precisely defined HPLC method, demonstrating its power in separating specific analogues from a complex mixture. tandfonline.com

The effectiveness of HPLC separation is determined by several key parameters, including the type of stationary phase, the composition of the mobile phase, and the flow rate. For the analysis of this compound and its related compounds, reversed-phase columns are commonly employed. tandfonline.com

| Parameter | Condition | Source |

|---|---|---|

| Column | Develosil ODS-5 (4.6 x 250 mm) | tandfonline.com |

| Mobile Phase | 0.05M HOAc/NH₄OH buffer containing 3% MeCN and 0.06M heptafluorobutyric acid (pH 5.0) | tandfonline.com |

| Flow Rate | 0.5 ml/min | tandfonline.com |

Due to the lack of a strong chromophore in the tetrodotoxin molecule, direct UV detection is often challenging. To overcome this, HPLC systems are frequently paired with fluorescence detectors (FLD) following a post-column derivatization step. cnjournals.com This method involves oxidizing the toxins with a strong base (like sodium hydroxide) at an elevated temperature to convert them into fluorescent derivatives. cnjournals.com The resulting fluorescent compounds can be excited at a specific wavelength, and the emitted light is measured at a longer wavelength, providing a highly sensitive and selective signal. scioninstruments.commeasurlabs.com

The fluorescence detector works by passing the column eluate through a flow cell where it is irradiated by an excitation light source, such as a xenon lamp. scioninstruments.com Fluorophores in the sample absorb this energy and re-emit it as fluorescence, which is captured by a photomultiplier tube. scioninstruments.com This approach was instrumental in monitoring the elution and confirming the presence of 11-norTTX-6(S)-ol during its isolation from puffer fish extracts. tandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive profiling of TTX and its analogues. mdpi.com Its high sensitivity and selectivity allow for the simultaneous detection and quantification of multiple toxins in a single run, even at trace levels. mdpi.com This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. In LC-MS/MS analysis, compounds are first separated by the LC system, then ionized (commonly via electrospray ionization - ESI), and selected in the first mass analyzer. They are then fragmented, and the resulting product ions are detected in the second mass analyzer, providing a high degree of structural confirmation. researchgate.net

This method has been successfully used to identify various TTX-related substances, including 11-oxoTTX and 11-deoxyTTX, in extracts from marine organisms. researchgate.net While direct LC-MS/MS analysis of this compound is documented, the principles applied to its parent compounds are directly relevant. researchgate.net The development of LC-MS/MS methods is crucial for creating detailed toxin profiles in various species, which can help in understanding toxin metabolism and accumulation pathways. researchgate.net

For highly polar compounds like tetrodotoxins, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative to traditional reversed-phase chromatography. researchgate.net HILIC utilizes a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. researchgate.netaesan.gob.es This setup is highly effective for retaining and separating very hydrophilic analytes that would otherwise elute too quickly in reversed-phase systems. researchgate.net

HILIC coupled with MS/MS has been employed for the analysis of TTX analogues, including the successful detection of this compound-6(R)-ol. db-thueringen.de The use of HILIC columns, such as Atlantis HILIC Silica, has been documented in the analysis of extracts containing TTX analogues. u-tokyo.ac.jp This methodology is noted for its high sensitivity and ability to separate a range of TTX derivatives within a single analytical run. researchgate.net

| Parameter | Example Condition | Source |

|---|---|---|

| LC Column | HILIC type (e.g., Atlantis HILIC Silica, Luna HILIC) | db-thueringen.deu-tokyo.ac.jp |

| Mobile Phase A | Aqueous buffer (e.g., water with formic acid/ammonium formate) | researchgate.netaesan.gob.es |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) | researchgate.netaesan.gob.es |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Immunoassay Development and Cross-Reactivity Assessment (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective screening approach for detecting specific molecules. cfsre.org These assays utilize the highly specific binding interaction between an antibody and its target antigen. mybiosource.com In a competitive ELISA format, a sample containing the target analyte (e.g., a TTX analogue) competes with a labeled antigen conjugate for a limited number of binding sites on a pre-coated antibody plate. mybiosource.com The resulting signal is inversely proportional to the concentration of the analyte in the sample.

A critical aspect of any immunoassay is the assessment of its cross-reactivity—the extent to which the antibody binds to structurally related compounds other than the primary target. mdpi.com For an immunoassay designed to detect tetrodotoxin, its cross-reactivity with this compound would need to be thoroughly evaluated. This is crucial as structural similarity does not guarantee similar antibody binding. cfsre.org For example, studies on other compound classes have shown that even minor changes to a molecule's structure can lead to a significant loss of cross-reactivity, potentially resulting in false negatives. cfsre.org Cross-reactivity is typically calculated by comparing the concentration of the cross-reactant required to produce the same signal response as a specific concentration of the target analyte. nih.gov The development of a specific immunoassay for this compound would require the generation of antibodies that recognize its unique structural features.

Optimized Sample Preparation and Extraction Techniques for Complex Biological Matrices

The accuracy and reliability of any analytical method heavily depend on the initial sample preparation and extraction steps. biotage.com Biological matrices such as tissue, plasma, or urine are incredibly complex, containing proteins, phospholipids, salts, and other endogenous substances that can interfere with analysis and suppress instrument signals. phenomenex.comrdd.edu.iq The goal of sample preparation is to isolate and concentrate the analyte of interest while removing these interfering components. nih.gov

For TTX and its analogues, extraction from biological tissues often begins with homogenization in a weak acidic solution, such as 0.1% acetic acid. tandfonline.com This is typically followed by a protein precipitation step, often called a "crash," where an organic solvent like acetonitrile (B52724) is added to denature and remove proteins by centrifugation. biotage.com

Further cleanup can be achieved using various Solid-Phase Extraction (SPE) techniques. For instance, graphitized carbon SPE cartridges have been used to clean up shellfish extracts, as the carbon stationary phase effectively retains TTXs while allowing interfering substances to be washed away. aesan.gob.es The multi-step purification protocol used for the isolation of 11-norTTX-6(S)-ol, which involved sequential treatment on charcoal, Bio-Gel P-2, Bio-Rex 70, and Hitachi Gel 3011C columns, exemplifies a rigorous approach to achieving high purity from a complex biological matrix. tandfonline.com

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Homogenization | Sample is homogenized in a weak acid solution (e.g., 1% acetic acid). | To lyse cells and release the toxins into solution. | tandfonline.comaesan.gob.es |

| 2. Centrifugation | The homogenate is centrifuged at high speed. | To pellet solid debris and separate the liquid extract (supernatant). | aesan.gob.es |

| 3. Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile) to the supernatant. | To remove proteins that can interfere with chromatography. | biotage.com |

| 4. Solid-Phase Extraction (SPE) | The extract is passed through a specialized cartridge (e.g., graphitized carbon). | To remove remaining interferences and selectively concentrate the analyte. | aesan.gob.es |

| 5. Gel Chromatography | Further purification using size-exclusion or ion-exchange gels (e.g., Bio-Gel P-2, Bio-Rex 70). | To isolate specific fractions containing the target analogues based on size and charge. | tandfonline.com |

Compound Index

| Compound Name |

|---|

| 11-deoxyTTX (11-deoxytetrodotoxin) |

| This compound |

| 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) |

| 11-norTTX-6(R)-ol |

| 11-norTTX-6(S)-ol |

| 11-oxoTTX (11-oxotetrodotoxin) |

| Acetic Acid |

| Acetonitrile |

| Heptafluorobutyric Acid |

| Sodium Hydroxide |

| Tetrodotoxin (TTX) |

Q & A

Q. What are the validated protocols for synthesizing 11-Nortetrodotoxin in laboratory settings, and how can purity be ensured?

Methodological Answer: Synthesis typically involves stereoselective organic synthesis, with critical steps including the formation of the tetrodotoxin skeleton and regioselective modifications. Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and absence of by-products. Calibration against certified reference materials (CRMs) is essential for accuracy .

Q. Which analytical techniques are most effective for detecting 11-NTTX in biological matrices (e.g., plasma, tissue)?

Methodological Answer: LC-MS/MS is the gold standard due to its high sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) to isolate 11-NTTX from interfering compounds. Matrix effects should be minimized using isotope-labeled internal standards (e.g., deuterated analogs). Validation parameters (e.g., limit of detection, recovery rates) must adhere to ICH guidelines .

Q. What in vitro models are appropriate for preliminary assessment of 11-NTTX’s ion channel inhibition?

Methodological Answer: Voltage-clamp electrophysiology using transfected HEK293 cells expressing human sodium channels (e.g., Nav1.4, Nav1.6) provides a controlled system. Dose-response curves should be generated with at least three biological replicates to calculate IC₅₀ values. Positive controls (e.g., tetrodotoxin) must be included to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 11-NTTX across species or experimental models?

Methodological Answer: Apply a weight of evidence approach:

- Compare experimental variables (e.g., dosing regimen, administration route, animal strain).

- Conduct meta-analyses using standardized toxicity metrics (e.g., LD₅₀ normalization).

- Validate findings via cross-species in vitro assays (e.g., comparing murine vs. human neuronal cultures) to isolate species-specific effects .

Q. What computational strategies predict 11-NTTX’s binding affinity to non-canonical ion channels (e.g., TRPV1)?

Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model ligand-receptor interactions. Use cryo-EM structures of target channels for docking studies (e.g., AutoDock Vina). Validate predictions with mutagenesis experiments targeting predicted binding residues .

Q. How should longitudinal studies be designed to evaluate chronic neurotoxicity of 11-NTTX in vivo?

Methodological Answer:

- Employ a staggered dosing regimen in rodent models, with endpoints including electrophysiological recordings, histopathology, and behavioral assessments (e.g., rotarod tests).

- Use longitudinal statistical models (e.g., mixed-effects regression) to account for inter-individual variability.

- Include a recovery cohort to assess reversibility of effects .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of 11-NTTX in patch-clamp experiments?

Methodological Answer: Nonlinear regression (e.g., Hill equation) is used to fit dose-response data. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in IC₅₀ estimates. Outliers should be identified via Grubbs’ test and justified biologically or excluded .

Q. How can researchers ensure reproducibility of 11-NTTX’s bioactivity assays across laboratories?

Methodological Answer:

- Standardize protocols using consensus guidelines (e.g., NIH Rigor and Reproducibility criteria).

- Share raw data and analysis pipelines via repositories like Zenodo.

- Perform inter-laboratory validation with blinded samples to control for operator bias .

Ethical & Safety Considerations

Q. What ethical guidelines apply to handling 11-NTTX in preclinical studies involving vertebrate animals?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for experimental design and reporting.

- Obtain IACUC approval for pain/distress minimization protocols (e.g., anesthesia during toxin administration).

- Conduct risk assessments for occupational exposure, including PPE requirements and emergency response plans .

Cross-Disciplinary Applications

Q. How can 11-NTTX research inform the development of ion channel-targeted therapeutics?

Methodological Answer:

- Use 11-NTTX as a template for designing selective sodium channel blockers.

- Combine structure-activity relationship (SAR) studies with in silico screening to optimize pharmacokinetic properties.

- Validate therapeutic potential in disease models (e.g., neuropathic pain) using conditional knockout mice to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.